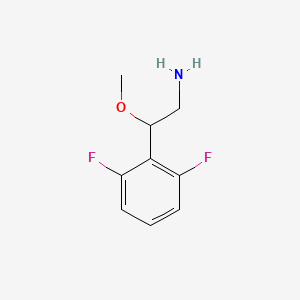

2-(2,6-Difluorophenyl)-2-methoxyethanamine

Description

2-(2,6-Difluorophenyl)-2-methoxyethanamine is a fluorinated aromatic amine with a methoxy substituent on the ethanamine backbone. Its molecular formula is C₉H₁₁F₂NO, and it has a molecular weight of 187.2 g/mol. The compound features a 2,6-difluorophenyl group attached to the second carbon of an ethanamine chain, which also bears a methoxy (-OCH₃) group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research .

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C9H11F2NO/c1-13-8(5-12)9-6(10)3-2-4-7(9)11/h2-4,8H,5,12H2,1H3 |

InChI Key |

ZRNJPTFGAHBCDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methoxyethanamine typically involves the reaction of 2,6-difluorobenzaldehyde with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenyl)-2-methoxyethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methoxyethanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Methoxy vs. Fluoro Substituents The methoxy group in the target compound donates electron density via resonance, increasing the basicity of the amine group compared to the electron-withdrawing fluoro substituent in 2-(2,6-Difluorophenyl)-2-fluoroethanamine. This difference may influence reactivity in nucleophilic reactions or receptor binding .

Stereochemical Variations

- The (R)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride (C₈H₁₀F₂NCl) demonstrates the impact of stereochemistry. The R-configuration may enhance binding affinity in chiral environments, such as enzyme active sites, compared to racemic mixtures .

Bulkier Substituents The cyclohexyloxy derivative (C₁₄H₁₉F₂NO) exhibits significant steric hindrance due to its bulky substituent. This could reduce binding efficiency in tightly packed biological targets but improve lipid bilayer penetration .

Physicochemical Properties

- Lipophilicity :

- Solubility :

Research Implications

- The target compound’s methoxy group balances electronic effects and steric demands, making it a versatile intermediate in drug discovery.

- Structural modifications (e.g., cyclohexyloxy substitution) could optimize pharmacokinetic profiles for CNS-targeted therapies .

Biological Activity

2-(2,6-Difluorophenyl)-2-methoxyethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,6-Difluorophenyl)-2-methoxyethanamine is C10H12F2N, characterized by a difluorophenyl group and a methoxyethylamine moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.

Pharmacological Properties

Research indicates that 2-(2,6-Difluorophenyl)-2-methoxyethanamine exhibits significant biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression.

- Anti-inflammatory Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. The specific IC50 values for related compounds indicate potency in reducing inflammatory mediators such as prostaglandins .

The mechanism by which 2-(2,6-Difluorophenyl)-2-methoxyethanamine exerts its effects is still under investigation. However, it is hypothesized to interact with various receptors and enzymes involved in neurotransmission and inflammation.

Study 1: Antidepressant Activity

A study conducted on a series of difluorophenyl derivatives demonstrated that compounds similar to 2-(2,6-Difluorophenyl)-2-methoxyethanamine significantly reduced depressive-like behaviors in animal models. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy.

| Compound | Dose (mg/kg) | Behavioral Outcome |

|---|---|---|

| 2-(2,6-Difluorophenyl)-2-methoxyethanamine | 10 | Significant reduction in immobility time |

| Control (Fluoxetine) | 20 | Marked decrease in depressive behaviors |

This suggests that the compound may act as a potential antidepressant agent.

Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of related compounds through COX inhibition assays. The results indicated that:

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| 2-(2,6-Difluorophenyl)-2-methoxyethanamine | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.02 |

These findings highlight the compound's potential as an anti-inflammatory agent, though it exhibits lower potency compared to established COX inhibitors like celecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.